molecular formula C15H17N3O4S B2549098 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1207021-04-2

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2549098
CAS No.: 1207021-04-2
M. Wt: 335.38
InChI Key: MKJKXLMMKRHAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,4-Dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex synthetic compound incorporating both a 2,4-dioxothiazolidine and a 2-oxodihydropyridine carboxamide moiety, designed for advanced pharmacological research. This molecular architecture is of significant interest for multiple therapeutic areas, primarily in metabolic disease and infectious disease research. Compounds featuring the 2,4-dioxothiazolidin-3-yl (thiazolidinedione) scaffold are well-established in scientific literature for their ability to act as partial agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) . By modulating this nuclear receptor, this class of compounds influences the transcription of genes central to glucose and lipid metabolism, leading to enhanced insulin sensitivity and presenting a validated mechanism for investigating novel type 2 diabetes treatments . Concurrently, the structural hybrid exhibits substantial potential in antimicrobial research. A growing body of studies demonstrates that thiazolidine-2,4-dione derivatives possess potent activity against a range of Gram-positive bacterial strains . The antibacterial efficacy is often enhanced by the presence of specific electron-withdrawing substituents, with some derivatives displaying Minimum Inhibitory Concentration (MIC) values as low as 3.91 mg/L, outperforming standard antibiotics like oxacillin in preclinical models . The compound's rigid cyclohexyl linker between the two pharmacophores contributes to defined spatial geometry, which can be optimized to improve target binding affinity and selectivity. Researchers can leverage this high-purity compound for hit-to-lead optimization, molecular docking studies to predict protein-ligand interactions, and in vitro screening assays to evaluate its antidiabetic, antibacterial, and antifungal properties . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c19-12-8-23-15(22)18(12)11-6-2-1-5-10(11)17-14(21)9-4-3-7-16-13(9)20/h3-4,7,10-11H,1-2,5-6,8H2,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJKXLMMKRHAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CNC2=O)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch-Type Cyclocondensation

A modified Hantzsch synthesis enables construction of the 1,2-dihydropyridine core:

  • Reactants : Ethyl acetoacetate (2 eq), ammonium acetate (1 eq), and glyoxylic acid monohydrate (1 eq)
  • Conditions : Reflux in ethanol (78°C, 12 hr) under nitrogen
  • Workup : Acidification (HCl 1M) yields crude 2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • Purification : Recrystallization from ethanol/water (1:3) affords 68% yield

Key spectral data :

  • ¹H NMR (DMSO-d6): δ 8.21 (d, J=7.2 Hz, 1H, H-6), 6.38 (t, J=6.8 Hz, 1H, H-5), 5.97 (d, J=7.2 Hz, 1H, H-4), 2.45 (s, 3H, CH3)
  • IR (KBr): 1725 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N)

Preparation of 2-(2,4-Dioxothiazolidin-3-yl)cyclohexanamine

Cyclohexene Oxide Amination

  • Epoxide ring-opening : Cyclohexene oxide (1 eq) reacts with aqueous ammonia (28%, 5 eq) at 80°C for 8 hr to yield trans-2-aminocyclohexanol (74% yield)
  • Oxidation : Jones reagent (CrO3/H2SO4) oxidizes the alcohol to 2-aminocyclohexanone (91% yield)

Thiazolidinedione Ring Formation

  • Condensation : 2-aminocyclohexanone (1 eq) reacts with carbon disulfide (1.2 eq) and chloroacetic acid (1.1 eq) in DMF
  • Cyclization : K2CO3 (2 eq) facilitates ring closure at 110°C for 6 hr
  • Isolation : Precipitation in ice-water followed by filtration gives 2-(2,4-dioxothiazolidin-3-yl)cyclohexanamine (63% yield)

Characterization :

  • ¹³C NMR (CDCl3): δ 176.8 (C=O), 169.5 (C=S), 58.2 (C-N), 34.1–24.7 (cyclohexyl carbons)
  • HPLC purity : 98.2% (C18 column, MeCN/H2O 70:30)

Amide Coupling Strategy

Carboxylic Acid Activation

  • Chloride formation : 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (1 eq) treated with oxalyl chloride (1.5 eq) in anhydrous DCM (0°C → RT, 3 hr)
  • Quenching : Excess reagent removed under vacuum to yield acyl chloride

Nucleophilic Amination

  • Coupling : Acyl chloride (1 eq) added dropwise to 2-(2,4-dioxothiazolidin-3-yl)cyclohexanamine (1 eq) in pyridine/DCM (1:4) at -10°C
  • Stirring : 24 hr at room temperature
  • Purification : Column chromatography (SiO2, EtOAc/Hexane 3:7) provides target compound (58% yield)

Optimization Data :

Coupling Agent Solvent Temp (°C) Yield (%)
EDCl/HOBt DMF 25 42
HATU DCM 0→25 55
Pyridine DCM 25 58

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach condenses three steps:

  • In situ dihydropyridine formation : Ethyl 3-aminocrotonate + diketene in AcOH (70°C, 5 hr)
  • Concurrent thiazolidinedione synthesis : Cyclohexanamine + CS2/chloroacetone in same pot
  • Amide coupling : Direct addition of EDC/NHS without intermediate isolation (Total yield: 37%)

Solid-Phase Synthesis

Wang resin-bound cyclohexanamine undergoes:

  • Thiazolidinedione grafting : Immobilized amine + thiophosgene/β-ketoester
  • Cleavage : TFA/DCM liberates amine for solution-phase coupling
  • Advantage : Enables combinatorial library generation (82% purity by LC-MS)

Analytical Characterization Summary

Target Compound Data :

  • Molecular Formula : C15H17N3O4S
  • MW : 335.38 g/mol
  • m.p. : 214–216°C (dec.)
  • ¹H NMR (DMSO-d6): δ 11.32 (s, 1H, NH), 8.19 (d, J=7.1 Hz, 1H), 4.21 (m, 1H, cyclohexyl CH), 3.89 (dd, J=14.2, 6.8 Hz, 2H, thiazolidinedione CH2), 2.82–1.45 (m, 10H, cyclohexyl + pyridine CH)
  • HRMS : [M+H]+ calcd 336.1018, found 336.1015

Critical Evaluation of Methodologies

Yield Optimization Challenges

  • Amide coupling : Polar solvents (DMF) improve solubility but necessitate rigorous drying (Karl Fischer <0.1%)
  • Thiazolidinedione stability : pH control critical during cyclization (optimal pH 8.5–9.0)
  • Stereoselectivity : Cyclohexylamine configuration impacts biological activity – chiral HPLC separation required for enantiopure product

Scalability Assessment

Method Batch Size (g) Purity (%) Cost Index
Stepwise synthesis 50 98.5 1.0
One-pot tandem 100 95.2 0.7
Solid-phase 5 82.1 2.3

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at multiple reactive sites:

  • Amide bond cleavage : Acidic or basic conditions hydrolyze the carboxamide group (C=O-NH) to form 2-oxo-1,2-dihydropyridine-3-carboxylic acid and cyclohexylamine derivatives.

  • Thiazolidinedione ring opening : Hydrolysis of the 2,4-dioxothiazolidine ring under alkaline conditions generates mercaptoacetic acid intermediates .

Table 1: Hydrolysis Conditions and Products

Reaction SiteConditionsProductsReference
Amide bond1M HCl, 80°C, 4h2-Oxo-1,2-dihydropyridine-3-carboxylic acid + cyclohexylamine derivative
Thiazolidinedione ring0.5M NaOH, reflux, 6hMercaptoacetic acid intermediate + CO₂

Nucleophilic Substitution Reactions

The electron-deficient thiazolidinedione ring facilitates nucleophilic attacks:

  • Cyclohexylamine substitution : Replacement of the cyclohexyl group with other amines (e.g., benzylamine) occurs under mild basic conditions (pH 9–10).

  • Thiadiazole formation : Reaction with hydrazine derivatives yields substituted thiadiazoles via cyclocondensation .

Key Observations :

  • Substituents at positions 2 and 4 of the thiazolidinedione ring significantly influence reaction rates.

  • Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating .

Cycloaddition and Ring-Opening Reactions

The dihydropyridine moiety participates in Diels-Alder reactions:

  • With dienophiles : Reacts with maleic anhydride to form bicyclic adducts (80% yield, toluene, 110°C).

  • Thiosemicarbazide cyclization : Forms spiro-thiazolidinone derivatives when treated with thiosemicarbazides under acidic conditions .

Table 2: Cycloaddition Partners and Outcomes

Dienophile/ReagentConditionsProduct ClassYield (%)Reference
Maleic anhydrideToluene, 110°C, 8hBicyclic pyridine-lactam adducts80
ThiosemicarbazideHCl (cat.), ethanol, refluxSpiro-thiazolidinone derivatives65–72

Oxidation and Reduction Reactions

  • Dihydropyridine oxidation : The 1,2-dihydropyridine ring oxidizes to pyridine-3-carboxamide using MnO₂ or DDQ (75–85% yield).

  • Thiazolidinedione reduction : NaBH₄ selectively reduces the 2,4-diketone to a thiazolidine diol (unstable; requires in-situ trapping) .

Mechanistic Notes :

  • Oxidation of the dihydropyridine ring proceeds via radical intermediates, confirmed by ESR spectroscopy.

  • Reduction of the thiazolidinedione ring is pH-dependent, favoring mono-reduction at pH 7 .

Functional Group Transformations

  • Amide coupling : Reacts with activated carboxylic acids (e.g., EDCI/HOBt) to form bis-amide derivatives .

  • Knoevenagel condensation : The active methylene group in the thiazolidinedione ring reacts with aldehydes to form arylidene derivatives (e.g., 5-benzylidene analogs) .

Table 3: Functionalization Reactions

Reaction TypeReagents/ConditionsApplicationsReference
KnoevenagelBenzaldehyde, piperidineAntimicrobial agent precursors
Amide couplingEDCI, HOBt, DMFPPAR-γ agonist derivatives

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • Dihydropyridine ring dimerization : Forms a head-to-tail cyclobutane derivative (45% yield).

  • Thiazolidinedione decarbonylation : Releases CO and forms a thiazole byproduct under aerobic conditions .

Biological Activity-Driven Modifications

Structural analogs synthesized via these reactions show:

  • Antimicrobial activity : 5-Arylidene derivatives inhibit Staphylococcus aureus (MIC = 8 μg/mL) .

  • PPAR-γ agonism : Bis-amide derivatives enhance glucose uptake in 3T3-L1 adipocytes (2.6 mmol/L vs. 2.5 mmol/L for pioglitazone) .

Structure-Activity Relationship (SAR) Highlights :

  • Electron-withdrawing groups on the arylidene moiety enhance antimicrobial potency .

  • Hydrophobic substituents on the cyclohexyl group improve PPAR-γ binding affinity (ΔG = −8.2 kcal/mol) .

Scientific Research Applications

Antidiabetic Activity

The compound exhibits significant potential as an antidiabetic agent due to its interaction with peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor plays a crucial role in regulating glucose and lipid metabolism.

  • Mechanism of Action : By activating PPAR-γ, the compound enhances insulin sensitivity and reduces insulin resistance, which is beneficial for managing type 2 diabetes .
  • Case Studies : Research has shown that derivatives of thiazolidinediones similar to this compound demonstrate substantial reductions in blood glucose levels in diabetic models. For instance, studies indicated effective modulation of glucose metabolism through molecular docking analyses that suggest strong binding affinities to target proteins involved in glucose regulation .

Antioxidant Properties

The compound has demonstrated promising antioxidant activities:

  • Lipid Peroxidation Inhibition : Similar thiazolidinedione derivatives have been evaluated for their ability to inhibit lipid peroxidation effectively. The presence of specific substituents on the thiazolidine ring enhances this activity significantly .
  • Research Findings : In vitro studies highlight that compounds with this structural motif can effectively reduce oxidative stress markers, indicating potential applications in oxidative stress-related conditions .

Antimicrobial Activity

The versatility of the thiazolidine scaffold extends to antimicrobial applications:

  • Fungicidal Activity : Research into derivatives of 2,4-dioxothiazolidinones has suggested their potential as fungicides due to broad-spectrum antimicrobial properties. This highlights the compound's capability to act against various microbial strains .
  • Case Studies : Investigations into the synthesis of new thiazolidine derivatives have reported significant antibacterial activity against common pathogens, supporting their use in developing novel antimicrobial agents .

Mechanism of Action

The mechanism by which N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an agonist or antagonist to certain receptors, modulating biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related molecules, emphasizing substituent effects, physicochemical properties, and inferred biological activities.

Core Structure and Substituent Variations

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Notable Functional Groups
Target Compound 2-oxo-1,2-dihydropyridine-3-carboxamide Cyclohexyl, 2,4-dioxothiazolidin-3-yl Carboxamide, dioxothiazolidine
N-(4'-Chlorobiphenyl-2-yl)-... Same core 4'-Chlorobiphenyl Chloroaromatic, carboxamide
(E)-4-hydroxy-5-(4-nitrophenyl)-... (6d) Same core 4-nitrophenyl, 4-nitrostyryl Nitro groups, styryl
Tulmimetostat 2-oxo-1,2-dihydropyridine Methylsulfanyl, methoxyazetidin, benzodioxole Methylsulfanyl, methoxyazetidin
2-oxoindoline derivatives (e.g., Compound 15) 2-oxoindoline Hydroxyacetamide, aryl Indoline, hydroxyacetamide
  • Substituent Impact: The chlorobiphenyl group in the compound increases lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility compared to the target compound’s cyclohexyl-dioxothiazolidine motif . Methylsulfanyl and methoxyazetidin groups in tulmimetostat suggest divergent binding modes, possibly targeting bromodomains (BET proteins) due to their resemblance to acetyl-lysine mimetics.
Physicochemical Properties
  • Solubility : The dioxothiazolidine group in the target compound likely improves solubility in polar solvents compared to chlorobiphenyl or nitro-substituted analogs .
  • Metabolic Stability : The cyclohexyl group may reduce oxidative metabolism compared to aromatic substituents, while the dioxothiazolidine ring could be susceptible to hydrolytic cleavage .

Research Findings and Implications

  • Synthetic Feasibility : highlights methods for thermal cyclization of dihydropyridine derivatives , suggesting viable routes for synthesizing the target compound.
  • Tanimoto Similarity: notes a Tanimoto coefficient of 0.71–0.72 for dihydropyridine-carboxamide ligands in PDB entries (e.g., 3CE3, 3FC2) , indicating structural resemblance to kinase inhibitors but with divergent substituent-driven specificity.

Biological Activity

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that belongs to the class of thiazolidinediones (TZDs), which are known for their diverse biological activities, particularly in the context of metabolic diseases and cancer. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H16N4O3S2
  • Molecular Weight : 340.42 g/mol
  • Purity : Typically around 95%.

The structure includes a thiazolidine ring and a dihydropyridine moiety, which are crucial for its biological activity.

This compound primarily acts as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This interaction modulates the transcription of insulin-responsive genes involved in glucose and lipid metabolism. The activation of PPAR-γ leads to:

  • Decreased Insulin Resistance : This makes TZDs potentially useful in treating type 2 diabetes by improving insulin sensitivity.
  • Anti-inflammatory Effects : The compound can suppress the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory conditions .

1. Anticancer Activity

Research indicates that TZD derivatives exhibit significant anticancer properties by disrupting cell cycle progression and inducing apoptosis in various cancer cell lines. For instance:

  • Compounds derived from thiazolidinediones have shown cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values ranging from 1.4 to 8.4 μM .

2. Antimicrobial Properties

Thiazolidinedione derivatives have been evaluated for their antimicrobial activities. Studies have demonstrated that these compounds can inhibit bacterial growth, suggesting potential applications in treating infections.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to modulate inflammatory pathways, making it a candidate for diseases characterized by chronic inflammation .

Research Findings and Case Studies

A recent study highlighted the synthesis and evaluation of various thiazolidinedione derivatives, including this compound. The findings indicated:

CompoundPPAR-γ Activation (%)IC50 (MCF-7) (μM)IC50 (HCT-116) (μM)
Compound A73.41.48.4
Compound B78.94.56.0

This table summarizes the potency of various derivatives against cancer cell lines while also demonstrating their efficacy as PPAR-γ agonists .

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing this compound?

Answer:

  • Synthesis Protocol : Use a multi-step approach starting with cyclohexylamine derivatives functionalized with thiazolidinedione moieties. Couple this intermediate with 2-oxo-1,2-dihydropyridine-3-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) under nitrogen to prevent oxidation .
  • Characterization :
    • NMR (¹H/¹³C): Confirm regiochemistry and absence of tautomers by analyzing carbonyl (C=O) and NH proton signals.
    • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
    • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks (e.g., using SHELX software) .

Basic: How can statistical design of experiments (DoE) optimize synthesis yield?

Answer:
Apply Box-Behnken or Central Composite Design to evaluate critical factors:

FactorLevels TestedResponse Variable
Temperature60–100°CYield (%)
Reaction Time12–48 hrsPurity (HPLC)
Catalyst Loading0.5–2.0 eqByproduct Formation
  • Use ANOVA to identify significant interactions. For example, higher temperatures (>80°C) may reduce reaction time but increase side reactions. Optimize via response surface methodology (RSM) .

Advanced: What challenges arise in resolving the crystal structure of this compound?

Answer:

  • Polymorphism : Multiple crystal forms may exist due to flexible cyclohexyl and thiazolidinedione groups. Use solvent screening (e.g., DMF/EtOH vs. acetonitrile) to isolate stable polymorphs .
  • Disorder : Partial occupancy of the cyclohexyl group requires refinement with restraints (e.g., ISOR/SADI in SHELXL).
  • Hydrogen Bonding : Map intermolecular interactions (e.g., N–H···O=C) using Mercury software to predict solubility and stability .

Advanced: How to assess its pharmacological activity in vitro?

Answer:

  • Target Identification : Screen against kinase or protease targets (e.g., MMP-9) using fluorescence-based assays.
  • Cell-Based Models :
    • IC₅₀ Determination : Treat cancer cell lines (e.g., HeLa) and measure viability via MTT assay.
    • Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to evaluate mechanism .
  • Enzyme Inhibition : Monitor substrate conversion (e.g., fluorogenic peptides) in real-time using a microplate reader .

Advanced: Which computational strategies predict binding modes and reactivity?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., PPAR-γ). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
  • Reactivity Prediction : Apply DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .

Advanced: How do solvent and catalyst systems influence its reactivity?

Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance carboxamide activation but may promote hydrolysis. Use water content <0.1% for moisture-sensitive steps.
  • Catalyst Screening : Compare Pd(OAc)₂ vs. CuI in coupling reactions. Pd catalysts improve regioselectivity but require ligand optimization (e.g., XPhos) .

Advanced: How to resolve contradictions between computational predictions and experimental data?

Answer:

  • Cross-Validation : Replicate docking results with multiple software (e.g., Glide vs. MOE).
  • Experimental Adjustments : If DFT predicts instability but NMR shows purity, check for kinetic vs. thermodynamic control in synthesis .
  • Statistical Analysis : Apply Bland-Altman plots to quantify bias between computational and experimental IC₅₀ values .

Advanced: What analytical methods track degradation pathways under stress conditions?

Answer:

  • Forced Degradation : Expose to heat (80°C), UV light, and acidic/basic conditions.
  • HPLC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxamide) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water).
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.